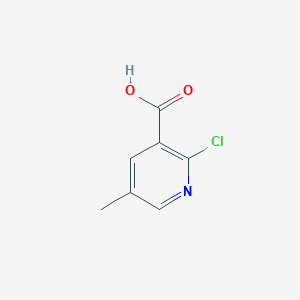

2-Chloro-5-methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTOSTXLRLIKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495834 | |

| Record name | 2-Chloro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-30-6 | |

| Record name | 2-Chloro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-methylnicotinic acid chemical properties

An In-Depth Technical Guide to 2-Chloro-5-methylnicotinic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical properties, field-proven synthetic protocols, and critical safety data, grounded in authoritative references.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridinecarboxylic acid. The presence of a carboxylic acid group, a chlorine atom, and a methyl group on the pyridine ring imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Chemical Structure & Identifiers

The fundamental structure and key identifiers are crucial for unambiguous sourcing and regulatory compliance.

Caption: Chemical Structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-chloro-5-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 66909-30-6 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| InChI Key | HGTOSTXLRLIKCJ-UHFFFAOYSA-N | [1][2] |

| SMILES | Cc1cnc(Cl)c(c1)C(=O)O |[2] |

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid, white to pale yellow crystalline powder | [4][5] |

| Melting Point | 180-180.5 °C | [4] |

| Boiling Point | 163 °C at 22 mmHg (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | [1] |

| logP | 1.7 |[1] |

Synthesis Protocol: A Field-Validated Approach

The synthesis of this compound is reliably achieved via a two-step process involving the formation of its methyl ester followed by saponification. This method provides high purity and yield.

Synthesis Workflow Overview

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-chloro-5-methylnicotinate (Ester Precursor)

This step utilizes a Palladium-catalyzed Suzuki coupling reaction. This is a robust and high-yield method for forming carbon-carbon bonds.

-

Rationale: The Suzuki coupling is chosen for its tolerance of various functional groups and its typically high conversion rates. Potassium phosphate (K₃PO₄) is used as the base to activate the boronic acid and facilitate the catalytic cycle.

-

Detailed Protocol:

-

To a reaction vessel containing a toluene solution (16 mL), add methyl 5-bromo-2-chloronicotinate (1.05 g, 4.19 mmol), potassium phosphate (2.95 g, 13.90 mmol), methylboronic acid (0.32 g, 5.26 mmol), and tricyclohexylphosphine (0.11 g, 0.39 mmol).[6]

-

Purge the vessel with an inert nitrogen atmosphere.

-

Add water (0.8 mL) followed by Palladium(II) acetate (Pd(OAc)₂, 0.04 g, 0.18 mmol).[6]

-

Heat the mixture to 100 °C and stir overnight under nitrogen.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the target product, methyl 2-chloro-5-methylnicotinate, as a yellow oil (yield: 87%).[6]

-

Step 2: Saponification to this compound

This is a classic ester hydrolysis reaction to yield the final carboxylic acid.

-

Rationale: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the methyl ester to its corresponding carboxylate salt. The reaction is performed at a controlled temperature to prevent potential side reactions. Subsequent acidification protonates the carboxylate, causing the desired acid to precipitate out of the aqueous solution due to its lower solubility.

-

Detailed Protocol:

-

Dissolve methyl 2-chloro-5-methylnicotinate (35.28 g) in methanol in a flask suitable for cooling.[4]

-

Prepare an aqueous solution of sodium hydroxide (9.2 g).

-

While stirring, add the NaOH solution to the ice-cooled methanol solution at a rate that maintains the internal temperature below 30 °C.[4]

-

After the addition is complete, allow the mixture to stir at room temperature for 1.5 hours.

-

Evaporate the solvent under reduced pressure.

-

Dilute the resulting residue with water and acidify to a pH of 2 using concentrated hydrochloric acid. This will cause a precipitate to form.[4]

-

Collect the precipitate by filtration, wash thoroughly with water, and dry to yield this compound as a pale yellow solid (31.92 g).[4]

-

Reactivity Profile

The chemical behavior of this compound is governed by its three primary functional components: the carboxylic acid, the chloro-substituted pyridine ring, and the pyridine nitrogen.

Caption: Key reactivity sites and potential transformations.

-

Carboxylic Acid Group : This is the most reactive site for many transformations. It can readily undergo esterification with alcohols under acidic conditions or be converted to amides using amines and standard peptide coupling agents.

-

2-Chloro Group : The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making it a versatile handle for molecular elaboration.

-

Pyridine Nitrogen : The lone pair on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids or alkylated with electrophiles.

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. This is a foundational practice in structure verification.[7][8][9]

-

¹H NMR :

-

Aromatic Protons : Two signals in the aromatic region (typically δ 7.0-9.0 ppm), appearing as doublets or singlets depending on coupling.

-

Methyl Protons : A singlet at approximately δ 2.3-2.6 ppm, corresponding to the -CH₃ group.

-

Carboxylic Acid Proton : A very broad singlet, often far downfield (>δ 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR :

-

Carbonyl Carbon : A signal in the range of δ 165-185 ppm.

-

Aromatic Carbons : Multiple signals between δ 120-160 ppm, including the carbon bearing the chlorine atom.

-

Methyl Carbon : A signal in the aliphatic region, typically δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch : A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.[10]

-

C=O Stretch : A strong, sharp absorption around 1700-1725 cm⁻¹.[10]

-

C=C / C=N Stretches : Medium intensity peaks in the 1450-1600 cm⁻¹ region, indicative of the pyridine ring.

-

C-Cl Stretch : A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The mass spectrum would show a molecular ion peak at m/z 171. A characteristic (M+2) peak at m/z 173 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.[10]

-

Applications in Research and Development

Nicotinic acid derivatives are cornerstone intermediates in the pharmaceutical and agrochemical industries.[11]

-

Pharmaceutical Synthesis : These scaffolds are integral to the synthesis of a wide range of therapeutic agents. 2-chloronicotinic acids, for example, are precursors to anticancer drugs and HIV reverse transcriptase inhibitors like nevirapine.[11] Their structural motifs are often found in compounds designed to interact with nicotinic receptors.[12]

-

Agrochemicals : The molecule serves as a building block for modern herbicides. Compounds like nicosulfuron and diflufenican are synthesized from chloronicotinic acid intermediates.[11]

-

Medicinal Chemistry : The defined substitution pattern and versatile reactivity of this compound make it an attractive starting point for generating libraries of novel compounds for biological screening and lead optimization.[13]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

| H302 | Harmful if swallowed |[1][2] |

-

Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[14][15]

-

Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

-

Skin : Wash off immediately with plenty of soap and water while removing contaminated clothing.[14]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

-

References

- 1. This compound | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 66909-30-6 [sigmaaldrich.com]

- 3. This compound AldrichCPR 66909-30-6 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 30529-70-5 | CAS DataBase [m.chemicalbook.com]

- 6. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9 [amp.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. LabXchange [labxchange.org]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 12. CAS 350597-49-8: methyl 5-chloro-2-methylnicotinate [cymitquimica.com]

- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Structure Elucidation of 2-Chloro-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a foundational requirement in chemical synthesis and drug development. This guide provides an in-depth, technical walkthrough of the methodologies used to elucidate the structure of 2-Chloro-5-methylnicotinic acid, a key heterocyclic building block. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, this document presents a logical and self-validating workflow. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and unambiguous structural confirmation. Detailed, field-tested protocols, data interpretation frameworks, and illustrative diagrams are provided to equip researchers with the expertise needed to confidently assign and verify complex molecular structures.

Introduction: The Imperative of Unambiguous Structural Verification

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise molecular architecture—the specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyridine ring—is critical to its reactivity and its utility as a precursor. An incorrect structural assignment can lead to failed syntheses, inactive biological compounds, and significant loss of time and resources.

Foundational Analysis: Molecular Formula Determination via Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Core Principle: Why HRMS is Critical HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is sufficient to distinguish between ions that have the same nominal mass but different elemental compositions (isobaric ions). For this compound (C₇H₆ClNO₂), this precision confirms the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern.[2] Chlorine exists naturally as two major isotopes: ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[3] This results in two distinct molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[3] This pattern is a definitive indicator for the presence of a single chlorine atom.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

-

Instrument Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form [M-H]⁻.

-

Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to acquire the data.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Analysis:

-

Identify the monoisotopic mass of the [M-H]⁻ ion.

-

Observe the M and M+2 isotopic peaks for the molecular ion cluster and confirm the ~3:1 intensity ratio.

-

Use the instrument's software to calculate the elemental composition from the exact mass, with a mass accuracy tolerance of < 5 ppm.

-

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |

| [M-H]⁻ | C₇H₄³⁵ClNO₂⁻ | 170.0014 | 100% (3:1 ratio with M+2) |

| [M+2-H]⁻ | C₇H₄³⁷ClNO₂⁻ | 172.0000 | ~33% |

Table 1: Predicted HRMS data for the [M-H]⁻ ion of this compound.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), a characteristic fingerprint of the molecule is obtained.

Core Principle: What the IR Spectrum Reveals For this compound, IR spectroscopy is expected to confirm the presence of the carboxylic acid and the aromatic pyridine ring. Carboxylic acids have highly distinctive IR absorptions.[6] The O-H bond stretch appears as a very broad band, often spanning from 2500 to 3300 cm⁻¹, due to extensive hydrogen bonding in the dimeric form.[7][8] The carbonyl (C=O) stretch is a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹.[8] The aromatic ring will also show characteristic C=C and C=N stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.

Data Presentation: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Assignment |

| O-H Stretch | 2500-3300 | Very Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, Medium | Pyridine Ring |

| C-H Stretch (Alkyl) | 2850-2960 | Sharp, Medium | Methyl Group |

| C=O Stretch | 1710-1760 | Sharp, Very Strong | Carboxylic Acid |

| C=C / C=N Stretches | 1450-1600 | Medium to Strong | Pyridine Ring |

| C-O Stretch | 1210-1320 | Strong | Carboxylic Acid |

Table 2: Key predicted infrared absorption frequencies for this compound.

The Cornerstone of Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.[9][10]

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the systematic workflow for using various NMR experiments to assemble the final structure.

Caption: Workflow for integrated NMR analysis.

¹H and ¹³C NMR: Identifying the Pieces

-

¹H NMR provides a count of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration). For this compound, we expect to see:

-

One signal for the methyl (CH₃) group (integrating to 3H).

-

Two distinct signals for the aromatic protons on the pyridine ring (each integrating to 1H).

-

One broad signal for the carboxylic acid proton, which may exchange with trace water in the solvent and can appear over a wide chemical shift range (often >10 ppm).[8]

-

-

¹³C NMR reveals the number of chemically distinct carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons. We expect:

-

One CH₃ carbon signal.

-

Two CH carbon signals.

-

Four Cq carbon signals (including the carboxyl C=O).

-

2D NMR: Assembling the Puzzle

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[11]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). A cross-peak between two proton signals in the COSY spectrum indicates they are neighbors. For this molecule, a crucial correlation is expected between the two aromatic protons, establishing their adjacency.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the substitution pattern.[12] It shows correlations between protons and carbons that are 2 or 3 bonds away. By analyzing these long-range correlations, we can definitively place the substituents. For example:

-

The methyl protons should show an HMBC correlation to the C5 carbon they are attached to, as well as the adjacent C4 and C6 carbons.

-

The proton at C6 (H6) should show correlations to C5, C4, and C2.

-

The proton at C4 (H4) should correlate to C5, C6, C2, and the carboxyl carbon. These cross-peaks create an overlapping network of connectivity that allows for the unambiguous assembly of the entire molecular skeleton.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[13]

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.[14]

-

1D ¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow this with DEPT-135 and DEPT-90 experiments to edit the carbon signals.

-

2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

-

2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant (ⁿJCH) of ~8 Hz, which is typical for aromatic systems.

-

Data Processing: Process all spectra using appropriate Fourier transformation, phasing, and baseline correction.[15]

Data Presentation: Predicted NMR Chemical Shifts

| Position | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |

| -COOH | ~12-13 | broad s | ~165-170 | Cq (absent) | C3, C4 |

| C2 | - | - | ~150-155 | Cq (absent) | - |

| C3 | - | - | ~125-130 | Cq (absent) | - |

| C4 | ~8.0-8.2 | d | ~140-145 | CH (positive) | C2, C3(-COOH), C5, C6 |

| C5 | - | - | ~135-140 | Cq (absent) | - |

| C6 | ~8.5-8.7 | d | ~150-155 | CH (positive) | C2, C4, C5, C5(-CH₃) |

| -CH₃ | ~2.3-2.5 | s | ~18-22 | CH₃ (positive) | C4, C5, C6 |

Table 3: Predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. Chemical shifts are estimates based on typical values for substituted pyridines.[16][17][18][19] d = doublet, s = singlet.

Unambiguous Confirmation: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides overwhelming evidence for a proposed structure, the gold standard for absolute structural proof is Single-Crystal X-ray Diffraction (SC-XRD).[20] This technique provides a definitive 3D map of the electron density in a single crystal, revealing the precise spatial coordinates of every atom.[21][22]

Core Principle: The Power of Diffraction When a beam of X-rays is passed through a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[23] By measuring the angles and intensities of these diffracted beams, a 3D model of the atomic arrangement can be computationally reconstructed.[21] This analysis yields precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a suitable crystal (<0.5 mm) and mount it on a goniometer head.[20]

-

Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[21]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial atomic model. This model is subsequently "refined" to best fit the experimental diffraction data, yielding the final, highly accurate structure.

Integrated Structure Determination Workflow

The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must be accounted for in the NMR data. Most importantly, the connectivity map derived from 2D NMR must assemble the exact atoms determined by HRMS into a chemically sensible structure whose functional groups match the IR spectrum.

Caption: Overall logical workflow for structure elucidation.

Conclusion

The structure elucidation of this compound serves as a prime example of the modern analytical workflow in chemical sciences. Through the logical and systematic integration of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a verifiable and unambiguous structural assignment can be achieved. Each technique provides orthogonal, yet complementary, data points that, when taken together, build a compelling and cohesive structural proof. This guide has outlined not only the "how" but the "why" of this process, providing the foundational knowledge necessary for researchers to approach structural challenges with confidence and scientific rigor.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. emerypharma.com [emerypharma.com]

- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. r-nmr.eu [r-nmr.eu]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 18. rsc.org [rsc.org]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. pulstec.net [pulstec.net]

- 23. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

2-Chloro-5-methylnicotinic acid CAS number 66909-30-6

An In-Depth Technical Guide to 2-Chloro-5-methylnicotinic Acid (CAS: 66909-30-6)

Introduction

This compound, registered under CAS number 66909-30-6, is a halogenated pyridine carboxylic acid derivative. It stands as a pivotal heterocyclic building block in the realms of medicinal chemistry, agrochemical research, and fine chemical synthesis. The strategic placement of its functional groups—a reactive chlorine atom, a directing methyl group, and a versatile carboxylic acid on a stable pyridine core—makes it an exceptionally valuable intermediate for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, reactivity, and handling. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to effectively utilize this compound in their research endeavors.

Section 1: Physicochemical Properties and Identification

The unique reactivity and utility of this compound are direct consequences of its molecular structure. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom at the 2-position activates the ring for certain transformations, while the carboxylic acid at the 3-position and the methyl group at the 5-position provide additional handles for synthetic diversification.

Table 1: Core Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 66909-30-6 | |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [2] |

| IUPAC Name | 2-chloro-5-methylpyridine-3-carboxylic acid | [2] |

| SMILES String | Cc1cnc(Cl)c(c1)C(O)=O |

| InChI Key | HGTOSTXLRLIKCJ-UHFFFAOYSA-N | |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | White or off-white solid | [3] |

| Melting Point | 180-180.5 °C | [4] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol); lower solubility in water. | [3] |

| Storage | Store in a dry, cool, and well-ventilated place. |[5][6] |

Section 2: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical for any chemical synthesis. The following section details the expected analytical signatures for this compound, providing a self-validating system for researchers to confirm the identity and quality of their material.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a primary tool for structural elucidation. The spectrum of this compound is simple and highly informative. Published data indicates the following characteristic peaks when dissolved in DMSO-d₆.[7]

Table 3: ¹H NMR Spectral Data (200 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 (variable) | broad singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent. |

| 8.0 | doublet (d) | 1H | Aromatic H-6 | This proton is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. It is split by the H-4 proton. |

| 7.6 | doublet (d) | 1H | Aromatic H-4 | This proton is coupled to the H-6 proton, resulting in a doublet. |

| 2.2 | singlet (s) | 3H | Methyl (-CH₃) | The methyl protons are not coupled to any adjacent protons, hence they appear as a sharp singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Based on the molecule's asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum. The predicted chemical shifts are based on standard values for substituted pyridine rings.

-

Carboxylic Carbon (-COOH): ~165-170 ppm

-

Aromatic Carbons (C-Cl, C-N, etc.): ~120-160 ppm

-

Methyl Carbon (-CH₃): ~15-20 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The expected m/z value for the molecular ion is approximately 171.

-

Isotopic Pattern: A critical diagnostic feature is the presence of the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C=C and C=N Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region, typical for the pyridine ring.

-

C-Cl Stretch: Found in the fingerprint region, typically around 600-800 cm⁻¹.

Section 3: Synthesis and Purification

A reliable and scalable synthesis is paramount for any research chemical. The most prevalent route to this compound involves a two-step process starting from a commercially available brominated precursor. This approach is robust and leverages well-established organometallic and hydrolytic reactions.

Retrosynthetic Analysis

A logical disconnection of this compound points to its corresponding methyl ester, which simplifies the molecule by removing the acidic proton. The ester can be disconnected via a C-C bond, suggesting a cross-coupling reaction between a bromo-pyridine scaffold and a methylating agent.

Recommended Synthetic Protocol

This step employs a palladium-catalyzed Suzuki cross-coupling reaction. The choice of a palladium acetate catalyst with tricyclohexylphosphine as a ligand is common for forming C(sp²)-C(sp³) bonds. Potassium phosphate serves as the base to activate the boronic acid and facilitate the catalytic cycle.

Protocol:

-

To a reaction vessel under a nitrogen atmosphere, add methyl 5-bromo-2-chloronicotinate (1.0 eq), methylboronic acid (1.25 eq), potassium phosphate (K₃PO₄, 3.3 eq), and tricyclohexylphosphine (0.09 eq).[8]

-

Add toluene as the solvent, followed by a small amount of water (approx. 5% of toluene volume).[8]

-

Add palladium(II) acetate (Pd(OAc)₂, 0.04 eq).[8]

-

Heat the mixture to 100 °C and stir overnight. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product, methyl 2-chloro-5-methylnicotinate, typically as a yellow oil.[8]

This is a standard ester hydrolysis using a strong base. The reaction is typically rapid and efficient. Careful control of temperature during base addition prevents potential side reactions, and precise acidification is required to precipitate the product without redissolving it.

Protocol:

-

Dissolve the crude methyl 2-chloro-5-methylnicotinate (1.0 eq) from the previous step in methanol.[4]

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (NaOH, ~1.3 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.[4]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5-2 hours.

-

Evaporate the methanol under reduced pressure.

-

Dilute the remaining aqueous residue with water and acidify to approximately pH 2 using concentrated hydrochloric acid (HCl). A precipitate should form.[4]

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry to yield this compound as a pale yellow or white solid.[4]

Purification and Quality Control

The crude product from the synthesis can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The purity should be verified using the analytical methods described in Section 2, paying close attention to the melting point and the absence of starting material or residual solvent signals in the ¹H NMR spectrum.

Section 4: Chemical Reactivity and Applications in Synthesis

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective modifications at different sites.[3]

-

Reactions at the Carboxylic Acid: The -COOH group is readily converted into amides, esters, or acid chlorides. Amide coupling, a cornerstone of medicinal chemistry, is typically achieved using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole).

-

Reactions at the 2-Chloro Position: The chlorine atom is a versatile handle for C-C and C-N bond formation. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles. Furthermore, it serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions , allowing for the introduction of aryl, alkyl, or amino groups. This reactivity is central to its use in building libraries of diverse compounds for drug discovery and agrochemical screening.[3]

Its role as an intermediate is critical in the synthesis of anti-inflammatory agents, antimicrobial compounds, herbicides, and fungicides.[3] The pyridine scaffold is a common feature in many biologically active molecules, and this particular intermediate provides a well-defined entry point for creating novel analogues.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. Adherence to safety protocols is essential to minimize risk to personnel.

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Description | Reference |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | [9] | |

| Hazard Statements | H302 | Harmful if swallowed. | [9] |

| H315 | Causes skin irritation. | [9] | |

| H319 | Causes serious eye irritation. | [9] | |

| H335 | May cause respiratory irritation. | [9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8][9] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[9]

-

Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved particulate respirator.[9]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5][9]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[5]

Conclusion

This compound is more than just a chemical on a shelf; it is a versatile tool that enables significant innovation in chemical and biological sciences. Its well-defined structure, predictable reactivity, and robust synthetic pathway make it an ideal intermediate for researchers aiming to develop novel pharmaceuticals and agrochemicals. By understanding its fundamental properties, analytical signatures, and safe handling requirements as detailed in this guide, scientists can confidently and effectively incorporate this valuable building block into their synthetic programs.

References

- 1. aablocks.com [aablocks.com]

- 2. This compound | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. leapchem.com [leapchem.com]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Chloro-5-methylpyridine-3-carboxylic acid | 66909-30-6 [chemicalbook.com]

- 8. 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER | 65169-43-9 [amp.chemicalbook.com]

- 9. aaronchem.com [aaronchem.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-methylnicotinic Acid Derivatives

Abstract

The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry, and its substituted derivatives offer a rich landscape for discovering novel bioactive compounds. Among these, the 2-Chloro-5-methylnicotinic acid framework stands out as a particularly versatile intermediate. Its strategic placement of chloro, methyl, and carboxylic acid groups provides multiple reaction handles for chemical modification, enabling the generation of diverse compound libraries. This technical guide provides an in-depth analysis of the known and emerging biological activities of this compound derivatives, moving beyond a simple literature review to offer insights into the causality behind their synthesis and evaluation. We will explore their established roles in agrochemicals, particularly as fungicides and precursors to herbicides, and delve into their emerging potential in therapeutic areas such as antimicrobial agents and enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The this compound Scaffold: A Core of Potential

Chemical Properties and Significance

This compound (CAS No: 66909-30-6) is a solid, crystalline compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] Its structure is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with a carboxylic acid, and the 5-position with a methyl group.

The significance of this scaffold lies in its inherent chemical reactivity. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The carboxylic acid at the 3-position is a classic handle for forming amides, esters, and other derivatives. This dual reactivity makes it an ideal starting point for creating large, targeted chemical libraries.

A Versatile Chemical Intermediate

The utility of 2-chloronicotinic acid and its derivatives as crucial intermediates is well-documented in the synthesis of pharmaceuticals and agrochemicals.[2][3] They are key building blocks for producing anti-inflammatory drugs, antibiotics, and, notably, potent herbicides and fungicides.[3][4] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged scaffold in discovery chemistry.

Synthesis of the Core Scaffold and Key Derivatives

The generation of bioactive derivatives begins with the robust synthesis of the core molecule and its subsequent modification. The choice of synthetic route is dictated by the desired final structure and the need for scalability and efficiency.

Synthesis of this compound

A common and straightforward laboratory-scale preparation involves the hydrolysis of the corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate.[5] This reaction is typically performed under basic conditions, followed by acidification to precipitate the desired carboxylic acid.

Workflow Diagram for Derivative Synthesis

Caption: General synthetic workflow from ester to bioactive amide derivative.

Experimental Protocol: Hydrolysis of Methyl 2-chloro-5-methylnicotinoate[6]

-

Rationale: This protocol utilizes saponification, a classic organic reaction, to convert the ester into a carboxylate salt. Subsequent acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate from the aqueous solution, providing a simple and effective purification method.

-

Dissolution: Dissolve methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol in a reaction vessel.

-

Cooling: Place the vessel in an ice-water bath to cool the solution. This is a critical step to control the exothermic nature of the hydrolysis reaction.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (9.2 g) to the stirred methanol solution. The rate of addition should be controlled to ensure the reaction temperature does not exceed 30°C.

-

Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 1.5 hours to allow the reaction to proceed to completion.

-

Solvent Removal: Evaporate the methanol solvent under reduced pressure.

-

Acidification: Dilute the resulting residue with water and acidify to a pH of 2 using concentrated hydrochloric acid. This step protonates the sodium nicotinate salt.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual salts and acid, and dry to yield this compound as a pale yellow solid.

Synthesis of Bioactive Amide Derivatives

To explore biological activity, the carboxylic acid is often converted into an amide. A common strategy involves activating the carboxylic acid by converting it to an acyl chloride, which then readily reacts with a desired amine.[6]

-

The substituted nicotinic acid is treated with an acyl chlorinating agent, such as oxalyl chloride, to form the highly reactive acyl chloride intermediate.[6]

-

This intermediate is then reacted with a selected amine (e.g., a substituted thiophen-2-amine) under basic conditions to yield the final N-substituted nicotinamide derivative.[6]

Agrochemical Applications

The most extensively documented biological activity of this chemical class lies in the agrochemical sector, where derivatives have shown potent effects as both herbicides and fungicides.

Herbicidal Activity

This compound and its parent pyridine, 2-chloro-5-methylpyridine, are vital intermediates in the synthesis of commercial herbicides.[7] They form the core of molecules like diflufenican and are related to the synthesis of pyridyloxy-phenoxy herbicides.[4][7] The pyridine ring in these compounds often acts as a crucial pharmacophore that interacts with specific enzymes in plants, disrupting essential metabolic pathways and leading to plant death.

Fungicidal Activity: A Case Study

Recent research has demonstrated that novel derivatives of 2-chloronicotinic acids can exhibit powerful fungicidal properties. A notable example is a series of N-(thiophen-2-yl) nicotinamide derivatives, which have shown excellent activity against cucumber downy mildew (CDM).[6]

-

Causality in Design: The design of these compounds leverages the "active substructure splicing method," which combines two known bioactive fragments—nicotinic acid and thiophene—to create a novel molecule with potentially synergistic or enhanced activity.[6]

The efficacy of synthesized derivatives was quantified by determining their half-maximal effective concentration (EC₅₀) in greenhouse trials. Lower EC₅₀ values indicate higher potency.

| Compound ID | R Substituents on Pyridine Ring | EC₅₀ (mg/L) against CDM[6] |

| 4f | 5-Cl, 6-Cl | 1.96 |

| 4a | 2-CH₃, 5-CN, 6-Cl | 12.55 |

| 4c | 5-Br, 6-Cl | 19.89 |

| 4d | 5-I, 6-Cl | 32.44 |

| 4e | 5-F, 6-Cl | 25.61 |

| 4g | 5-Br, 6-Br | 34.29 |

Data synthesized from the study on N-(thiophen-2-yl) nicotinamide derivatives.[6] The data clearly indicates that compound 4f , with chloro-substituents at both the 5th and 6th positions of the pyridine ring, demonstrated the highest fungicidal activity.[6]

-

Rationale: This protocol creates a controlled environment to test the efficacy of compounds directly on host plants infected with a pathogen. It is a self-validating system as it includes both a negative (solvent) and positive (commercial fungicide) control, allowing for a direct comparison of relative efficacy.

-

Compound Preparation: Prepare test solutions of the synthesized compounds at various concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L) in a suitable solvent mixture (e.g., acetone/Tween 80/water).

-

Plant Cultivation: Grow cucumber plants (e.g., Cucumis sativus L. cv. Jinchun No. 4) to the two-leaf stage.

-

Spore Suspension: Prepare a spore suspension of the target pathogen, Pseudoperonospora cubensis, at a concentration of approximately 5 × 10⁴ spores/mL.

-

Inoculation: Spray the spore suspension evenly onto the leaves of the cucumber plants. Place the inoculated plants in a high-humidity ( >90%) incubator at 20-24°C for 24 hours to promote infection.

-

Compound Application: Remove the plants and allow the leaf surfaces to dry. Spray the prepared test solutions of the compounds onto the infected leaves until runoff occurs. Include a solvent-only spray as a negative control and a commercial fungicide (e.g., flumorph) as a positive control.

-

Incubation & Evaluation: Return the treated plants to the controlled environment incubator. After 7 days, assess the disease index by visually scoring the percentage of leaf area covered by lesions.

-

Data Analysis: Calculate the control efficacy for each compound concentration relative to the negative control. Use this data to compute the EC₅₀ value via probit analysis.

Caption: Greenhouse workflow for in-vivo fungicidal activity screening.

Emerging Therapeutic Potential

While the agrochemical applications are well-established, the this compound scaffold and its relatives are gaining attention for their potential in human therapeutics.

Rationale for Exploration in Drug Discovery

The pyridine core is a common feature in many FDA-approved drugs. The ability to easily modify the this compound scaffold at multiple positions makes it an attractive starting point for lead discovery campaigns targeting a variety of diseases.

Antimicrobial and Antibacterial Activity

Numerous studies on nicotinic acid hydrazide derivatives have revealed promising antimicrobial activity.[8][9] By synthesizing acylhydrazones and subsequent cyclization to 1,3,4-oxadiazoline derivatives, researchers have identified compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains.[8] While these studies did not start with this compound specifically, they establish a strong precedent that derivatization of the nicotinic acid core is a fruitful strategy for discovering novel antibacterial agents.

Enzyme Inhibition: A Frontier for Nicotinic Acid Derivatives

A compelling area of research is the development of nicotinic acid derivatives as enzyme inhibitors for metabolic diseases. For instance, novel derivatives have recently been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes relevant to the treatment of Type 2 Diabetes.[10]

-

Mechanistic Insight: These studies demonstrate that the nicotinic acid scaffold can bind to allosteric sites on enzymes, providing a mechanism for noncompetitive inhibition. This is a highly desirable mode of action in drug development as it can offer advantages over competitive inhibitors.[10]

-

Structure-Activity Relationships (SAR): Research has shown that the presence and position of substituents are critical for activity. For example, in α-glucosidase inhibitors, an amino group at the 5-position and an ether or thioether at the 6-position were found to be crucial for potency.[10] This highlights the importance of systematic chemical exploration around the core scaffold.

Caption: Iterative workflow for drug discovery using a core scaffold.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a privileged scaffold with proven and potential biological activities spanning multiple industries. Its derivatives are established components in modern agriculture as potent fungicides and precursors to essential herbicides. The synthetic tractability of the core structure allows for precise control over molecular properties, which has been successfully leveraged to optimize fungicidal potency.

Looking forward, the therapeutic potential of this scaffold remains a largely untapped and exciting frontier. Drawing parallels from related nicotinic acid derivatives, there is a strong rationale for exploring libraries derived from this compound against targets in infectious diseases, metabolic disorders, and oncology. Future research should focus on the parallel synthesis of diverse libraries and their evaluation in high-throughput biological screens to unlock the next generation of agrochemicals and human therapeutics from this versatile chemical core.

References

- 1. This compound | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-methylnicotinic Acid: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a Substituted Pyridine Core

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of clinically significant therapeutic agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a privileged structure. Within this vast chemical space, 2-Chloro-5-methylnicotinic acid emerges as a particularly intriguing, yet underexplored, building block. Its trifunctional nature—a reactive carboxylic acid handle, a strategically positioned chlorine atom amenable to nucleophilic substitution and cross-coupling reactions, and a methyl group for steric and electronic modulation—presents a compelling platform for the rational design of novel drug candidates across diverse therapeutic areas.

This technical guide provides a comprehensive analysis of the potential pharmaceutical applications of this compound. Drawing upon established principles of medicinal chemistry and extrapolating from the well-documented bioactivities of structurally related analogues, we will delve into the prospective utility of this scaffold in the development of innovative treatments for inflammatory diseases, cancer, neurological disorders, and infectious diseases. This document is intended to serve as a catalyst for further research and development, offering both a theoretical framework and practical, actionable insights for scientists at the forefront of drug discovery.

I. The Strategic Advantage of the this compound Scaffold

The therapeutic potential of this compound is rooted in the strategic placement of its functional groups, each contributing to its versatility as a molecular scaffold.

-

The Carboxylic Acid: This functional group serves as a primary anchor for a wide array of synthetic transformations, most notably the formation of amide bonds. Amide linkages are prevalent in a vast number of pharmaceuticals, providing metabolic stability and the capacity for crucial hydrogen bonding interactions with biological targets.

-

The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is a key activating group, facilitating nucleophilic aromatic substitution reactions. This allows for the facile introduction of a diverse range of amine, alcohol, and thiol-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, and other carbon-based substituents, significantly expanding the accessible chemical space.

-

The 5-Methyl Group: The methyl group at the 5-position provides a subtle yet significant means of fine-tuning the electronic and steric properties of the molecule. It can influence the pKa of the pyridine nitrogen, impact the conformation of appended substituents, and potentially engage in beneficial hydrophobic interactions within a protein's binding pocket.

II. Potential Therapeutic Applications: A Mechanistic Exploration

Based on the extensive body of research on analogous nicotinic acid derivatives, we can confidently project several high-potential therapeutic applications for compounds derived from this compound.

A. Anti-inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway

The 2-(arylamino)nicotinic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] By leveraging the reactivity of the 2-chloro position, this compound can serve as a direct precursor to a novel class of 2-(arylamino)-5-methylnicotinic acids with potential as potent and selective COX inhibitors.

Hypothesized Mechanism of Action:

Derivatives of this compound are expected to bind to the active site of COX enzymes, with the carboxylic acid group forming a critical salt bridge with a conserved arginine residue. The 5-methyl group could potentially enhance binding affinity and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

Caption: Inhibition of the COX pathway by 2-(arylamino)-5-methylnicotinic acid derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain commercially available recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare stock solutions of the synthesized 2-(arylamino)-5-methylnicotinic acid derivatives in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period to allow for prostaglandin formation.

-

Terminate the reaction.

-

-

Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

B. Oncology: Kinase Inhibitors for Targeted Cancer Therapy

The pyridine core is a prominent feature in a multitude of approved and investigational kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-chloropyridine moiety, in particular, is a valuable synthon for the construction of kinase inhibitors targeting various families, including VEGFR, CDK, and TYK2.[5][6][7]

Structure-Activity Relationship (SAR) Insights:

The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The substituents on this core are designed to interact with specific amino acid residues, thereby conferring potency and selectivity. The this compound scaffold provides a robust starting point for the development of such inhibitors. The carboxylic acid can be converted to an amide, which can then be further functionalized to interact with the hinge region of the kinase, a common binding motif for this class of drugs.

Caption: SAR strategy for developing kinase inhibitors from the this compound scaffold.

Experimental Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)

-

Enzyme and Substrate: Use recombinant human VEGFR-2 kinase domain and a suitable peptide substrate.

-

Compound Preparation: Prepare serial dilutions of the test compounds derived from this compound in an appropriate buffer.

-

Assay Procedure:

-

In a microplate, combine the kinase, substrate, ATP, and the test compound.

-

Incubate at 30°C for a defined period to allow for phosphorylation.

-

Stop the reaction.

-

-

Detection: Detect the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by using a luminescence-based ATP detection reagent to measure the remaining ATP.

-

Data Analysis: Determine the IC50 values for each compound.

C. Neuroscience: Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are implicated in a range of neurological processes and disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[8] The nicotinic acid scaffold is a known component of some nAChR ligands.[9][10] The structural features of this compound make it a promising starting point for the synthesis of novel nAChR modulators.

Design Strategy:

The design of nAChR ligands often involves a basic nitrogen atom that mimics the quaternary ammonium group of acetylcholine, and an aromatic or heteroaromatic ring system that interacts with the receptor's binding site. The this compound scaffold can be elaborated to incorporate these features. For instance, the carboxylic acid can be converted into an ester or amide linked to a basic amine, and the 2-chloro position can be substituted with various aromatic or heteroaromatic groups to explore interactions with different nAChR subtypes.

Experimental Protocol: Radioligand Binding Assay for nAChR Subtypes

-

Receptor Source: Use cell lines or brain tissue homogenates known to express specific nAChR subtypes (e.g., α4β2, α7).

-

Radioligand: Select a high-affinity radiolabeled ligand for the target nAChR subtype (e.g., [³H]epibatidine for α4β2).

-

Assay Procedure:

-

Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

-

Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) for each test compound, which represents its binding affinity for the receptor.

D. Antimicrobial and Antifungal Agents

The nicotinic acid and nicotinamide scaffolds have been shown to possess inherent antimicrobial and antifungal properties.[11][12][13][14] The incorporation of a chloro and a methyl group in the this compound structure could enhance this activity. The lipophilicity introduced by these substituents may improve the ability of the compounds to penetrate microbial cell membranes.

Hypothesized Mode of Action:

While the exact mechanisms can vary, many antimicrobial agents act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. Derivatives of this compound could be designed to target these pathways. For example, the carboxylic acid could be derivatized into hydrazones or other functionalities known to chelate metal ions essential for microbial enzyme function.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add a standardized suspension of the microbial cells to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

III. Synthetic Accessibility and Derivatization Strategies

A key advantage of this compound is its synthetic tractability, allowing for the efficient generation of diverse compound libraries.

Synthesis of the Core Scaffold:

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate.

Representative Synthetic Protocol: Hydrolysis of Methyl 2-chloro-5-methylnicotinoate

-

Dissolve methyl 2-chloro-5-methylnicotinoate in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining a low temperature.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the residue with water and acidify to a pH of approximately 2 with a strong acid like hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound.

Key Derivatization Reactions:

References

- 1. researchgate.net [researchgate.net]

- 2. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of 2-Chloro-5-methylnicotinic Acid: A Technical Guide

Introduction

2-Chloro-5-methylnicotinic acid (CAS No: 66909-30-6, Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol ) is a substituted pyridine carboxylic acid of significant interest in the fields of medicinal chemistry and agrochemical development.[1][2] Its structural motifs are frequently incorporated into biologically active molecules. As an intermediate, it serves as a versatile building block for synthesizing a range of compounds, including anti-inflammatory and antimicrobial agents.[1] The presence of the chloro, methyl, and carboxylic acid groups on the pyridine ring provides multiple reactive sites, enabling diverse chemical modifications to modulate electronic and steric properties for optimizing bioactivity.[1]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. By integrating experimental data with theoretical predictions, we offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this important chemical entity.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals is predicated on a clear understanding of the molecule's structure. The structure of this compound, with standardized numbering for NMR assignments, is presented below.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy (Experimental Data)

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The experimental ¹H NMR data for this compound, acquired in a DMSO-d₆ solvent, reveals three distinct signals corresponding to the three unique proton environments.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.0 | Doublet (d) | 1H | 2.53 | H-6 |

| 7.6 | Doublet (d) | 1H | 2.53 | H-4 |

| 2.2 | Singlet (s) | 3H | - | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-6 and H-4): The pyridine ring contains two aromatic protons. The proton at the C-6 position (H-6) is deshielded by the adjacent electron-withdrawing nitrogen atom and the carboxylic acid group, causing it to resonate at the lowest field (δ 8.0 ppm).[3] The proton at the C-4 position (H-4) appears at δ 7.6 ppm.[3] These two protons are ortho to each other's meta-position and exhibit a small long-range coupling (meta-coupling), resulting in their appearance as doublets with a coupling constant of J = 2.53 Hz.[3]

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet at δ 2.2 ppm, integrating to three protons.[3]

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly sensitive to the solvent and concentration. In DMSO-d₆, this proton is often broad and may appear over a wide chemical shift range, and was not explicitly reported in the available data.[3]

¹³C NMR Spectroscopy (Predicted Data)

While experimental ¹³C NMR data was not available from the searched sources, the chemical shifts can be reliably predicted based on established substituent effects on the pyridine ring. The molecule possesses seven unique carbon atoms.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale |

| 166-169 | C=O | Carboxylic acid carbonyl carbon, typically in this range. |

| 150-153 | C-2 | Attached to both nitrogen and chlorine, highly deshielded. |

| 148-151 | C-6 | Alpha to the ring nitrogen, deshielded. |

| 139-142 | C-4 | Aromatic CH, influenced by adjacent methyl group. |

| 133-136 | C-5 | Attached to the methyl group. |

| 128-131 | C-3 | Attached to the electron-withdrawing carboxylic acid group. |

| 17-20 | -CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. Although an experimental spectrum was not found, the expected characteristic absorption bands for this compound are well-established.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch (aromatic) | Pyridine Ring |

| ~2950 | C-H stretch (aliphatic) | Methyl Group |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1550-1600 | C=N and C=C stretches | Pyridine Ring |

| 1400-1450 | C-H bend | Methyl Group |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 750-800 | C-Cl stretch | Chloro Group |